molecular formula C10H18N4O2 B2650142 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 1496861-29-0

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2650142
CAS No.: 1496861-29-0
M. Wt: 226.28
InChI Key: HCDOKUGDZJIAOY-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substituents, which include an amino group, an ethyl group, and a methoxypropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Ethylation and Methoxypropylation: The ethyl and methoxypropyl groups are introduced through alkylation reactions using ethyl halides and methoxypropyl halides, respectively.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical reagents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The amino and carboxamide groups are often key to its binding affinity and specificity.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the pyrazole ring can influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    4-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: Substitution of the ethyl group with a methyl group can influence its steric and electronic properties.

    4-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide: Variation in the length and structure of the alkoxy group can alter its chemical behavior and biological activity.

Uniqueness

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-2-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-14-9(8(11)7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDOKUGDZJIAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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